molecular formula C10H10N2O3 B11639266 (3E)-3-(Hydroxyimino)-5-methoxy-1-methyl-2,3-dihydro-1H-indol-2-one

(3E)-3-(Hydroxyimino)-5-methoxy-1-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B11639266
M. Wt: 206.20 g/mol
InChI Key: UGNYXRMGBNSBRR-UHFFFAOYSA-N
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Description

(3E)-3-(Hydroxyimino)-5-methoxy-1-methyl-2,3-dihydro-1H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound has a unique structure that includes a hydroxyimino group, a methoxy group, and a dihydroindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(Hydroxyimino)-5-methoxy-1-methyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of a suitable indole precursor with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture at elevated temperatures to facilitate the formation of the hydroxyimino group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(Hydroxyimino)-5-methoxy-1-methyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-3-(Hydroxyimino)-5-methoxy-1-methyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-3-(Hydroxyimino)-5-methoxy-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The methoxy group and the indole core can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-(Hydroxyimino)-5-methoxy-1-methyl-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups and the indole core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-methoxy-1-methyl-3-nitrosoindol-2-ol

InChI

InChI=1S/C10H10N2O3/c1-12-8-4-3-6(15-2)5-7(8)9(11-14)10(12)13/h3-5,13H,1-2H3

InChI Key

UGNYXRMGBNSBRR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1O)N=O

Origin of Product

United States

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